1-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine
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Overview
Description
1-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group, a methoxyphenyl group, and a pyrazole ring, making it a versatile molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the reaction of alkyl difluoroacetoacetate with methylhydrazine to form the pyrazole ring.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a radical process, often using difluoromethylation reagents under specific conditions.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction, where the pyrazole intermediate reacts with a methoxyphenylmethyl halide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the methoxyphenyl and difluoromethyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
Scientific Research Applications
1-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluoromethyl group enhances its stability and bioactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H15F2N3O |
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Molecular Weight |
267.27 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C13H15F2N3O/c1-9-12(8-18(17-9)13(14)15)16-7-10-3-5-11(19-2)6-4-10/h3-6,8,13,16H,7H2,1-2H3 |
InChI Key |
CCCBCASYABAREA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=C(C=C2)OC)C(F)F |
Origin of Product |
United States |
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